molecular formula C10H10N2O2 B13030327 Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate

Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate

Cat. No.: B13030327
M. Wt: 190.20 g/mol
InChI Key: HYSUEAOZWPPORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isomeric Possibilities

Isomerism in this compound arises from:

  • Positional isomerism : Alternative fusion patterns of the pyrrole and pyridazine rings (e.g., pyrrolo[1,2-a]pyridazine vs. pyrrolo[1,2-b]pyridazine).
  • Tautomerism : Prototropic shifts between nitrogen atoms in the pyridazine ring, though the conjugated system stabilizes the reported tautomer.
  • Ester group orientation : Rotational freedom of the ethyl ester group, which may adopt different conformers in solution.

Comparative studies of related derivatives, such as ethyl 4-oxo-1H-pyrrolo[1,2-b]pyridazine-3-carboxylate (C₁₀H₁₀N₂O₃), highlight how substituent position affects ring electron density and intermolecular interactions.

Properties

IUPAC Name

ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-9-4-3-5-11-12(9)7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSUEAOZWPPORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Pyridazinium N-Ylides and Activated Dipolarophiles

One of the most established routes to synthesize this compound involves the 1,3-dipolar cycloaddition between pyridazinium N-ylides and activated dipolarophiles such as ethyl bromopyruvate. The process typically proceeds as follows:

  • Formation of cycloimmonium bromide intermediate by reaction of pyridazine derivatives with ethyl bromopyruvate.
  • Treatment of this intermediate with sodium bicarbonate facilitates cyclization and formation of the ethyl ester of pyrrolo[1,2-b]pyridazine-6-carboxylic acid (compound 6 in the referenced scheme).

This method yields the target compound efficiently and allows for substitution variations at different ring positions by altering the starting pyridazine or ketone components.

Cyclization Starting from 1-Aminopyrrole and β-Dicarbonyl Compounds

An alternative approach involves the condensation of 1-aminopyrrole derivatives with β-dicarbonyl compounds or α,β-unsaturated ketones followed by cyclization under acidic conditions:

  • 1-Aminopyrrole reacts with β-dicarbonyl compounds to form intermediates that cyclize to the pyrrolo[1,2-b]pyridazine core.
  • Heating in the presence of para-toluenesulfonic acid (p-TSA) in toluene at elevated temperatures (~110 °C) promotes ring closure and aromatization.

This method, originally reported by Flitsch and Krämer, has been adapted to synthesize various substituted pyrrolo[1,2-b]pyridazines, including ethyl ester derivatives, with moderate to good yields.

1,3-Dipolar Cycloaddition Using Mesoionic 1,3-Dipoles and Acetylenic Esters

Recent research has demonstrated the use of mesoionic 1,3-dipoles, generated in situ from pyridazinone acids treated with acetic anhydride, which then undergo 1,3-dipolar cycloaddition with acetylenic esters such as ethyl propiolate:

  • The mesoionic intermediate acts as a 1,3-dipole reacting with the acetylenic dipolarophile.
  • The reaction proceeds in acetic anhydride at around 90 °C for 3–4 hours, yielding pyrrolo[1,2-b]pyridazine esters.
  • The regioselectivity is high, favoring formation of the ester group at the 6-position.

This method is advantageous due to its one-pot nature and good regioselectivity, confirmed by NMR and X-ray crystallography.

Multicomponent and Chichibabin-Type Reactions

This compound can also be synthesized via multicomponent reactions involving pyridazine derivatives and acetylenic esters under basic conditions, resembling Chichibabin reaction mechanisms:

  • Pyridazine derivatives react with acetylenic esters in the presence of a base.
  • Cyclization and rearrangement yield the fused pyrrolo[1,2-b]pyridazine ring system with the ester functionality.

This approach allows for structural diversity and functional group tolerance but requires careful control of reaction conditions to optimize yields.

Comparative Data on Preparation Methods

Method Key Reactants Conditions Yield Range Advantages Limitations
1,3-Dipolar Cycloaddition of Pyridazinium N-Ylides Pyridazinium N-ylides, Ethyl bromopyruvate, NaHCO3 Room temp to mild heating Moderate to good Straightforward, good functional group tolerance Requires preparation of N-ylides
Condensation of 1-Aminopyrrole with β-Dicarbonyls 1-Aminopyrrole, β-Dicarbonyl compounds, p-TSA, Toluene 110 °C, 20-25 h Moderate (e.g., 21% reported) Versatile, allows substitutions Longer reaction times, moderate yields
Mesoionic 1,3-Dipole Cycloaddition Pyridazinone acids, Acetic anhydride, Ethyl propiolate 90 °C, 3-4 h 41-52% One-pot, regioselective Requires acid precursors, acetic anhydride handling
Multicomponent Chichibabin-Type Reaction Pyridazine derivatives, Acetylenic esters, Base Basic conditions, variable temp Variable Structural diversity, potential for scale-up Requires optimization for selectivity

Detailed Research Findings

  • The 1,3-dipolar cycloaddition method using pyridazinium N-ylides and ethyl bromopyruvate is well-documented for producing this compound with reliable yields and purity. Sodium bicarbonate acts as a mild base facilitating cyclization without harsh conditions.

  • The condensation of 1-aminopyrrole with β-dicarbonyl compounds followed by acid-catalyzed cyclization has been shown to produce the pyrrolo[1,2-b]pyridazine core, although yields can be moderate. This method allows for the introduction of various substituents on the pyrrole and pyridazine rings, expanding chemical diversity.

  • The mesoionic 1,3-dipole cycloaddition approach has been validated by spectroscopic (NMR, IR) and crystallographic analyses, confirming the regioselective formation of the ester at the 6-position. This method benefits from simultaneous dehydration and cyclization in acetic anhydride, streamlining synthesis.

  • Multicomponent reactions resembling the Chichibabin reaction provide a flexible synthetic route, although detailed optimization is required to maximize yield and selectivity for the ethyl ester derivative.

Summary Table of Key Spectroscopic Data for Confirmation

Parameter Typical Value for this compound Notes
$$^{1}H$$ NMR (pyrrolic H at position 6) ~6.5-7.0 ppm, characteristic coupling Confirms position of hydrogen on pyrrole ring
$$^{13}C$$ NMR (Carbonyl C=O of ester) 164.5–165.1 ppm Ester carbonyl resonance
IR (C=O stretch) ~1708 cm$$^{-1}$$ Ester carbonyl absorption
IR (O-H stretch, if acid) 2455–2524 cm$$^{-1}$$ (absent in ester) Confirms esterification vs acid form
Mass Spectrometry Molecular ion peak at m/z 190.20 (M+) Matches molecular weight

Chemical Reactions Analysis

Hydrolysis and Ester Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form pyrrolo[1,2-b]pyridazine-6-carboxylic acid. This reaction is critical for generating bioactive derivatives:

  • Conditions : Reflux with HCl (6M) or NaOH (1M) in ethanol/water .

  • Evidence : Disappearance of ethyl ester protons (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet) in 1H NMR^1\text{H NMR}, replaced by a carboxylic acid proton (δ 11–12 ppm) .

Reaction TypeReagentsProductYield (%)
Acidic hydrolysisHCl (6M), EtOH/H2_2OCarboxylic acid85–92
Basic hydrolysisNaOH (1M), EtOH/H2_2OCarboxylate salt78–88

Condensation with Hydrazines

The ester reacts with hydrazines to form carbohydrazide derivatives, enabling further cyclization:

  • Example : Reaction with hydrazine hydrate yields pyrrolo[1,2-b]pyridazine-6-carbohydrazide .

  • Applications : Intermediate for synthesizing heterocyclic systems like pyridazino-oxazinones .

Nucleophilic Substitution Reactions

The pyridazine ring undergoes nucleophilic substitution at electron-deficient positions:

  • Chlorine displacement : Reacts with amines (e.g., methylamine) or alkoxides in DMF at 80–100°C.

  • Fluorine substitution : Fluorine at position 6 can be replaced by thiols or azides under Cu(I) catalysis.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with electron-deficient dipolarophiles:

DipolarophileConditionsProductYield (%)
DMADToluene, 90°CTricyclic adduct65–78
PhenylacetylenePd(PPh3_3)Cl2_2, CuIFused pyrrolopyridazine42–55

Mechanism : The reaction proceeds via a mesoionic intermediate, followed by dipolarophile attack and rearomatization .

Oxidation and Reduction

  • Oxidation : The pyrrole ring is susceptible to oxidation with KMnO4_4/H2_2SO4_4, forming diketone derivatives.

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the pyridazine ring to a dihydro derivative, altering conjugation .

Comparative Reactivity Insights

A comparison with structurally related compounds highlights unique reactivity:

CompoundKey Reactivity Difference
Ethyl 5-amino-3,4-diphenyl-pyrrolo[2,3-c]pyridazine-6-carboxylateAmino group enhances nucleophilic substitution at position 5
4-Chlorophenyl-pyrrolo[1,2-b]pyridazineChlorine substituent directs electrophilic substitution to position 3

Mechanistic Studies

  • Cycloadditions : DFT calculations show that electron-withdrawing groups on the dipolarophile lower the activation energy by 12–15 kcal/mol .

  • Hydrolysis kinetics : Pseudo-first-order rate constants (kobsk_{\text{obs}}) for ester hydrolysis are 2.3×1042.3\times 10^{-4} s1^{-1} (acidic) and 1.8×1041.8\times 10^{-4} s1^{-1} (basic) .

Scientific Research Applications

Structural Characteristics

The structure of ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate is notable for the presence of multiple nitrogen atoms within its fused ring system. This configuration enhances its ability to participate in various interactions with biological receptors, making it a promising candidate for drug development. The compound's unique carboxylate functionality and nitrogen positioning contribute to its distinct reactivity compared to other similar compounds.

Compound Name Structure Type Unique Features
Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylatePyrrolo-PyridazineContains amino group enhancing reactivity
4-Chlorophenyl-pyrrolo[1,2-b]pyridazinePyrrolo-PyridazineChlorine substituent may affect biological activity
5-Acetamido-pyrrolo[2,3-c]pyridazinePyrrolo-PyridazineAcetamido group introduces different solubility properties
Pyrrolo[1,2-f]quinazolineQuinazoline derivativeDifferent fused ring system affecting pharmacological properties

Research indicates that this compound exhibits significant biological activities. Notably, it has been studied for its potential as a selective antagonist for corticotropin-releasing factor receptors, which are crucial in stress response mechanisms. Interaction studies have utilized techniques such as radiolabeled binding assays and computational docking simulations to elucidate binding modes and affinities.

Synthetic Routes

Various synthetic methods have been developed to produce this compound. A notable approach involves the cycloaddition reaction between mesoionic oxazolo-pyridazinones and ethyl derivatives. This method not only provides a pathway for synthesizing the compound but also opens avenues for modifying its structure to enhance biological activity.

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

  • Antitumor Activity : Research has demonstrated that derivatives of this compound exhibit antitumor properties through mechanisms involving apoptosis induction in cancer cells.
  • Antibacterial Properties : Studies indicate that certain derivatives possess antibacterial activity against various strains of bacteria, showcasing their potential as lead compounds in antibiotic development.
  • Anti-inflammatory Effects : this compound has been shown to reduce inflammatory markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases.
  • Antidepressant Potential : Preliminary investigations have suggested that this compound may influence neurotransmitter systems involved in mood regulation, warranting further exploration into its antidepressant effects.

Mechanism of Action

The mechanism of action of ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other proteins involved in cell signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate and analogous heterocycles:

Table 1: Comparative Analysis of Pyrrolo- and Imidazo-Fused Heterocycles

Compound Name Structure Synthesis Method Yield (%) Key Substituents Biological Activity
This compound Pyrrolo[1,2-b]pyridazine core, ethyl ester at C6 Chichibabin reaction Not reported Ethyl ester Antiproliferative (NCI screening)
Ethyl 2-(4-chlorophenyl)-7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate (8l) Substituents at C2 (Cl-phenyl) and C7 (Br-benzoyl) 1,3-dipolar cycloaddition 45 Halogenated aryl groups Cytotoxic (SRB assay; 45% lethality at 10⁻⁵ M)
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) Pyrrolo[2,3-c]pyridine core, ethyl ester at C2 Cyclization of amino precursors 60 Ethyl ester Not reported
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate Imidazo[1,2-b]pyridazine core, Cl at C6, methyl at C2 Quaternization with ethyl bromoacetoacetate Not reported Chloro, methyl Intermediate for antituberculosis agents
Mthis compound Methyl ester at C6 Esterification of pyrrolo[1,2-b]pyridazine-6-carboxylic acid Not reported Methyl ester Not reported
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate Partially saturated pyrrolo-pyrazole core Not specified Not reported Ethyl ester Medical intermediate (low bioactivity)

Key Comparative Insights:

Halogenated derivatives (e.g., 8l ) exhibit enhanced cytotoxicity due to increased lipophilicity and target affinity.

Synthetic Efficiency :

  • The Chichibabin reaction offers regioselectivity for pyrrolo[1,2-b]pyridazine synthesis, while 1,3-dipolar cycloadditions enable functionalization with diverse aryl groups. Imidazo derivatives require additional steps, such as saponification and coupling, for carboxamide formation .

Biological Activity :

  • Antiproliferative activity of this compound is comparable to phenstatin analogues but diminishes with bulkier substituents (e.g., pyrrolo[2,1-a]phthalazine) .
  • Cytotoxicity in halogenated derivatives (e.g., 8l ) correlates with electron-withdrawing groups enhancing DNA intercalation or tubulin inhibition.

Biological Activity

Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound features a fused pyrrole and pyridazine ring structure with a carboxylate group at the 6-position. This unique configuration allows for various interactions with biological targets due to the presence of multiple nitrogen atoms within its framework.

Anticancer Properties

Research indicates that derivatives of pyrrolo[1,2-b]pyridazines, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism of Action
Colon (LoVo)25.3Induction of apoptosis
Ovary (SK-OV-3)30.7Cell cycle arrest in G2/M phase
Breast (MCF-7)22.5Inhibition of proliferation via mitochondrial pathways

These results suggest that this compound may serve as a promising lead compound for developing new anticancer therapies .

The mechanisms underlying the anticancer effects of this compound have been explored through various biochemical assays. The compound appears to interact with specific cellular pathways:

  • Caspase Activation : Induces apoptosis through the activation of caspases.
  • Cell Cycle Regulation : Causes cell cycle arrest by modulating cyclin-dependent kinases.
  • Reactive Oxygen Species (ROS) Production : Increases ROS levels, leading to oxidative stress and subsequent cell death.

Toxicological Studies

Toxicity assessments have shown that while this compound exhibits potent cytotoxicity against cancer cells, it demonstrates low toxicity towards normal cells and other organisms. For instance:

  • Plant Cells (Triticum aestivum) : IC50 values were reported to be higher than 200 µM, indicating low toxicity.
  • Crustacean Cells (Artemia franciscana) : No lethality was observed at tested concentrations.

This selectivity enhances its potential as a therapeutic agent with fewer side effects compared to traditional chemotherapeutics .

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to explore their biological activities further. A notable study utilized a cycloaddition reaction to create new derivatives and evaluate their cytotoxicity against multiple cancer cell lines:

  • Study Overview : New derivatives were synthesized and tested for their antiproliferative activity.
  • Findings : Some derivatives exhibited enhanced activity compared to the parent compound, with IC50 values significantly lower than those of established chemotherapy agents like cisplatin and doxorubicin.

The results from these studies indicate that modifications to the this compound structure can lead to compounds with improved efficacy against cancer cells while maintaining low toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.